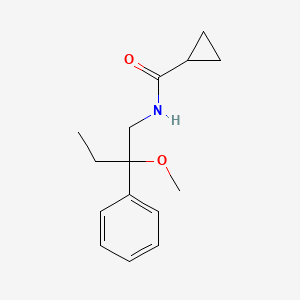

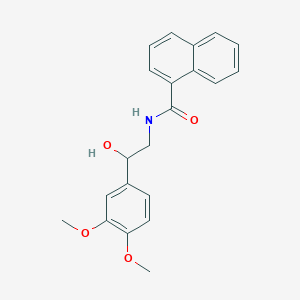

![molecular formula C17H16N2O4S2 B2718540 benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 391228-55-0](/img/structure/B2718540.png)

benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate, also known as BTMDSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Efficient Synthesis in Drug Discovery

Benzo[d]thiazole derivatives are crucial in synthetic and medicinal chemistry, serving as building blocks in drug discovery. Their structural diversity allows for extensive exploration of chemical space around molecular targets. For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exhibit varied bioactivities, highlighting the compound's versatility in designing new therapeutic agents (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the query compound, have been shown to significantly inhibit corrosion in metals. This application is vital in extending the lifespan of materials in harsh chemical environments, such as carbon steel in hydrochloric acid solutions (Hu et al., 2016).

Anticancer Activity and DNA Interaction

Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzo[d]thiazol-2-yl derivatives, have shown promising DNA binding, cleavage, and anticancer activities. This suggests their potential in developing novel cancer therapies by targeting DNA or inducing apoptosis in tumor cells (González-Álvarez et al., 2013).

Security Ink Development

The novel V-shaped molecule, a derivative of benzo[d]thiazol-2-yl, exhibits unique properties suitable for security ink applications. Its morphology-dependent fluorochromism can be triggered by mechanical force or pH changes, providing a basis for anti-counterfeiting measures (Lu & Xia, 2016).

Fluorescent Chemosensors

Benzo[d]thiazole derivatives have been utilized as fluorescent chemosensors for detecting metal ions, such as Fe3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their application in environmental monitoring and biochemical assays (Khan, 2020).

作用機序

Target of Action

The primary targets of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. This suggests that this compound may also interact with these targets, leading to anti-inflammatory effects.

Biochemical Pathways

The biochemical pathways affected by This compound Given the reported anti-inflammatory activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways related to inflammation.

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to show inhibition of albumin denaturation , suggesting that this compound may have similar effects.

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-19(2)25(21,22)13-9-7-12(8-10-13)17(20)23-11-16-18-14-5-3-4-6-15(14)24-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTLKKRSTKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)